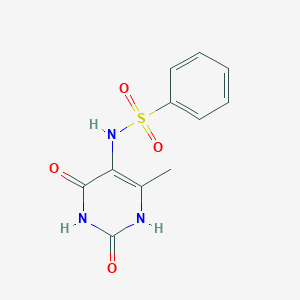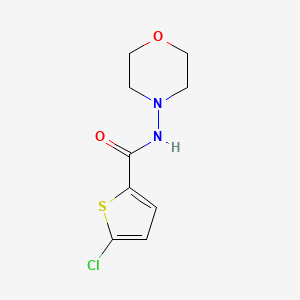
1-(4-fluorophenyl)ethanone (4-amino-6-chloro-2-pyrimidinyl)hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-fluorophenyl)ethanone (4-amino-6-chloro-2-pyrimidinyl)hydrazone, commonly known as FAC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Applications De Recherche Scientifique
FAC has been extensively studied for its potential applications in various fields, including cancer research, drug discovery, and material science. In cancer research, FAC has been shown to inhibit the proliferation of cancer cells by inducing apoptosis. In drug discovery, FAC has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles. In material science, FAC has been used as a building block for the synthesis of novel materials with unique properties.
Mécanisme D'action
The mechanism of action of FAC is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in cellular processes, such as DNA replication and protein synthesis. FAC has been shown to induce cell cycle arrest and apoptosis in cancer cells, which suggests that it may be a promising candidate for cancer treatment.
Biochemical and Physiological Effects:
FAC has been shown to have both biochemical and physiological effects. Biochemically, FAC has been shown to inhibit the activity of key enzymes and proteins involved in cellular processes. Physiologically, FAC has been shown to induce cell cycle arrest and apoptosis in cancer cells, which suggests that it may have potential as a cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of FAC is its versatility, as it can be used in a wide range of applications. Additionally, FAC is relatively easy to synthesize and purify, which makes it a cost-effective option for lab experiments. However, one of the limitations of FAC is its potential toxicity, which requires careful handling and disposal.
Orientations Futures
There are several future directions for research on FAC. One potential direction is the development of new drugs based on the structure of FAC, which may have improved efficacy and safety profiles. Another potential direction is the exploration of FAC's potential applications in other fields, such as material science and agriculture. Additionally, further research is needed to fully understand the mechanism of action of FAC and its potential impact on human health and the environment.
Conclusion:
In conclusion, 1-(4-fluorophenyl)ethanone (4-amino-6-chloro-2-pyrimidinyl)hydrazone is a chemical compound that has potential applications in various fields, including cancer research, drug discovery, and material science. Its versatility, ease of synthesis, and potential efficacy make it a promising candidate for further research and development. However, its potential toxicity requires careful handling and disposal, and further research is needed to fully understand its mechanism of action and potential impact on human health and the environment.
Méthodes De Synthèse
FAC can be synthesized through a multi-step process that involves the reaction of 4-fluoroacetophenone with hydrazine hydrate, followed by the reaction of the resulting product with 4-amino-6-chloro-2-pyrimidinyl hydrazine. The final product is obtained after purification through recrystallization.
Propriétés
IUPAC Name |
6-chloro-2-N-[(E)-1-(4-fluorophenyl)ethylideneamino]pyrimidine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClFN5/c1-7(8-2-4-9(14)5-3-8)18-19-12-16-10(13)6-11(15)17-12/h2-6H,1H3,(H3,15,16,17,19)/b18-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCBUSFHNSPOGGE-CNHKJKLMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=NC(=CC(=N1)Cl)N)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC1=NC(=CC(=N1)Cl)N)/C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClFN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
36.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24807822 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
6-chloro-2-{(2E)-2-[1-(4-fluorophenyl)ethylidene]hydrazinyl}pyrimidin-4-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methyl-N'-[(3-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5861300.png)
![N-[3-ethyl-4-(4-fluorophenyl)-1,3-thiazol-2(3H)-ylidene]pyridin-2-amine](/img/structure/B5861316.png)
![cyclopropyl[1-(2-fluorobenzyl)-1H-indol-3-yl]methanone](/img/structure/B5861317.png)

![2-nitrobenzaldehyde [4-[(2,3-dimethylphenyl)amino]-6-(4-methyl-1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5861332.png)
![ethyl 2-({[(3,4-dimethoxyphenyl)amino]carbonyl}amino)benzoate](/img/structure/B5861340.png)


![3-[(4,6-dimethyl-2-pyrimidinyl)amino]-2-(4-fluorophenyl)-4(3H)-quinazolinone](/img/structure/B5861368.png)
![4-(4-chlorophenyl)-N-[1-(4-methoxyphenyl)ethylidene]-1-piperazinamine](/img/structure/B5861377.png)
![4-fluoro-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5861382.png)
![3-ethoxy-N-[4-(1-piperidinyl)phenyl]benzamide](/img/structure/B5861390.png)

